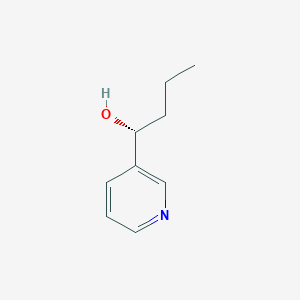

(R)-1-(3-Pyridyl)-1-butanol

CAS No.:

Cat. No.: VC13979713

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO |

|---|---|

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | (1R)-1-pyridin-3-ylbutan-1-ol |

| Standard InChI | InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7,9,11H,2,4H2,1H3/t9-/m1/s1 |

| Standard InChI Key | DDKXACMCFYQHAZ-SECBINFHSA-N |

| Isomeric SMILES | CCC[C@H](C1=CN=CC=C1)O |

| Canonical SMILES | CCCC(C1=CN=CC=C1)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a pyridine ring linked to a four-carbon alcohol chain. The pyridine moiety contributes aromaticity and basicity, while the butanol chain introduces hydrophobicity and stereochemical complexity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1R)-1-pyridin-3-ylbutan-1-ol | |

| Canonical SMILES | CCCC(C1=CN=CC=C1)O | |

| Isomeric SMILES | CCCC@HO | |

| InChI Key | DDKXACMCFYQHAZ-SECBINFHSA-N | |

| PubChem CID | 58496614 |

The R configuration at the chiral center (C1 of the butanol chain) distinguishes this enantiomer from its S counterpart, influencing its interaction with biological targets and chiral catalysts.

Synthesis and Stereochemical Control

Asymmetric Reduction Strategies

The synthesis of (R)-1-(3-Pyridyl)-1-butanol likely employs asymmetric reduction of a prochiral ketone precursor, such as 1-(3-pyridyl)-1-butanone. Chiral catalysts like BINAP-Ru complexes or enzymatic systems (e.g., alcohol dehydrogenases) could achieve high enantiomeric excess (ee). For instance, the reduction of 3-pyridyl ketones using Rhodococcus erythropolis alcohol dehydrogenase yields R-configured alcohols with >90% ee.

Resolution Techniques

Racemic mixtures of 1-(3-Pyridyl)-1-butanol may be resolved via chiral chromatography or diastereomeric salt formation. A method analogous to the synthesis of (R)-NNAL—a tobacco-specific nitrosamine metabolite—involves using chiral auxiliaries like 2-(3-pyridyl)-1,3-dithiane to separate enantiomers .

Table 2: Comparative Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Asymmetric Catalysis | High ee, single-step | Cost of chiral catalysts |

| Enzymatic Reduction | Mild conditions, eco-friendly | Substrate specificity |

| Chiral Resolution | Applicable to racemates | Low yield, multi-step |

Physicochemical Properties

Experimental data for (R)-1-(3-Pyridyl)-1-butanol are sparse, but properties can be extrapolated from analogs:

-

Boiling Point: Estimated at 220–240°C (based on 1-butanol’s bp of 117.7°C and pyridine’s bp of 115.2°C).

-

Solubility: Moderate hydrophilicity due to the hydroxyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF).

-

Chiral Stability: Susceptible to racemization under acidic/basic conditions, necessitating storage at neutral pH .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume